tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate
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Overview
Description
tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of the methanesulfonate group and the tert-butoxycarbonyl (Boc) protected amine adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Boc-Protected Amine: The Boc-protected amine group is introduced via a nucleophilic substitution reaction. This involves reacting the chromene derivative with tert-butyl chloroformate and a suitable amine.
Attachment of the Methanesulfonate Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromene core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the chromene core can yield dihydrochromene derivatives.
Substitution: The methanesulfonate group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the methanesulfonate group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. The Boc-protected amine group allows for selective deprotection, enabling targeted studies of biological pathways.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research into its potential as a drug candidate for various diseases is ongoing.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its versatility makes it suitable for applications in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected to reveal a reactive amine, which can then interact with enzymes or proteins. The chromene core may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-amido-PEG5-acid: This compound features a similar Boc-protected amine group and is used as a linker in the synthesis of antibody-drug conjugates.
3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid: Another compound with a Boc-protected amine group, used in pharmaceutical research.
Uniqueness
What sets tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate apart is its chromene core, which imparts unique chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and the study of complex biological systems.
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromen-3-yl]methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-15(2,3)23-14(18)17-16(11-22-24(4,19)20)9-12-7-5-6-8-13(12)21-10-16/h5-8H,9-11H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTXLOSKWYXFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)COS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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